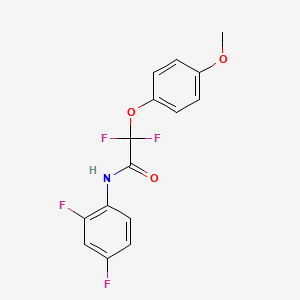
1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one" is a synthetic organic molecule characterized by its distinct chemical structure. Known for its utility in various fields of scientific research, this compound possesses unique chemical and physical properties that make it a subject of interest in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one can be achieved through a multi-step organic synthesis. One potential route involves the initial formation of the pyrrolidine ring, followed by the introduction of the 3-bromopyridin-2-yloxy group. This is typically achieved through a nucleophilic substitution reaction, where the pyrrolidine is reacted with 3-bromopyridin-2-ol under basic conditions.
The final step involves the attachment of the 4-chlorophenoxy and the 2-methylpropan-1-one groups. This can be accomplished via a Friedel-Crafts acylation reaction, utilizing an acyl chloride derivative of 4-chlorophenol in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
On an industrial scale, the production of this compound would follow similar synthetic routes, with optimizations to enhance yield and efficiency. This includes the utilization of continuous flow reactors and the implementation of more environmentally friendly reagents and solvents. Process intensification and automation play a significant role in scaling up the production while maintaining the quality and purity of the compound.
化学反応の分析
Types of Reactions It Undergoes
Oxidation: : This compound can undergo oxidation reactions, particularly at the pyrrolidine ring and the 2-methylpropan-1-one moiety. Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the alcohol groups to ketones or aldehydes.
Reduction: : Reduction reactions can also occur, mainly involving the nitro group if present in similar compounds. Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: : Nucleophilic substitution reactions are possible, especially with the bromine atom on the pyridinyl ring. Reagents like sodium hydroxide or sodium methoxide can induce substitution to replace the bromine with a nucleophile.
Major Products Formed from These Reactions
Oxidation: : Conversion to corresponding ketones or aldehydes.
Reduction: : Formation of amines or alcohols.
Substitution: : Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
This compound is utilized as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis. Its unique structure allows for diverse chemical transformations, making it valuable in the development of new chemical entities.
Biology
In biological research, this compound has potential applications as a ligand in receptor binding studies. Its interaction with specific biological targets can help elucidate the mechanisms of action of various biological processes.
Medicine
Pharmaceutical research explores this compound for its potential therapeutic properties. Its structural features are investigated for activity against various diseases, including cancer, inflammatory conditions, and neurological disorders.
Industry
In industrial applications, this compound can be used in the development of advanced materials, such as polymers and coatings. Its chemical reactivity allows for modifications that enhance the properties of these materials.
作用機序
Molecular Targets and Pathways Involved
The compound exerts its effects through interaction with specific molecular targets, such as enzymes or receptors. The presence of functional groups like the 3-bromopyridin-2-yloxy and 4-chlorophenoxy moieties facilitates binding to these targets, influencing biological pathways. The exact mechanism of action involves the modulation of these pathways, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
1-(3-(4-Chloropyridin-2-yloxy)pyrrolidin-1-yl)-2-(4-bromophenoxy)-2-methylpropan-1-one
1-(3-((3-Chloropyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-bromophenoxy)-2-methylpropan-1-one
Uniqueness
The compound 1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity patterns and biological activities, making it a valuable molecule in scientific research.
特性
IUPAC Name |
1-[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-2-(4-chlorophenoxy)-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrClN2O3/c1-19(2,26-14-7-5-13(21)6-8-14)18(24)23-11-9-15(12-23)25-17-16(20)4-3-10-22-17/h3-8,10,15H,9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYXCRNKKABOMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCC(C1)OC2=C(C=CC=N2)Br)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)furan-3-carboxamide](/img/structure/B2713801.png)

![4-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)morpholine](/img/structure/B2713803.png)



![N-(6-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2713812.png)

![N-butyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2713814.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2713816.png)


![N-(2,4-dimethoxyphenyl)-2-((4-hydroxy-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2713820.png)

